molecular formula C17H15NS B14398974 2,2-Diphenylthiolane-3-carbonitrile CAS No. 88692-07-3

2,2-Diphenylthiolane-3-carbonitrile

Cat. No.: B14398974
CAS No.: 88692-07-3
M. Wt: 265.4 g/mol
InChI Key: XCMCVRLIKBITIF-UHFFFAOYSA-N
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Description

2,2-Diphenylthiolane-3-carbonitrile is an organic compound that features a thiolane ring substituted with two phenyl groups and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenylthiolane-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-diphenyl-1,3-dithiane with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylthiolane-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

2,2-Diphenylthiolane-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diphenylthiolane-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The nitrile group can participate in nucleophilic addition reactions, while the thiolane ring can undergo oxidation or reduction, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-1,3-dithiane: Similar structure but lacks the nitrile group.

    2-Phenylthiolane-3-carbonitrile: Contains only one phenyl group.

    Thiophene-2-carbonitrile: Contains a thiophene ring instead of a thiolane ring.

Uniqueness

2,2-Diphenylthiolane-3-carbonitrile is unique due to the presence of both phenyl groups and a nitrile group on the thiolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

88692-07-3

Molecular Formula

C17H15NS

Molecular Weight

265.4 g/mol

IUPAC Name

2,2-diphenylthiolane-3-carbonitrile

InChI

InChI=1S/C17H15NS/c18-13-16-11-12-19-17(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-12H2

InChI Key

XCMCVRLIKBITIF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(C1C#N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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